molecular formula C6H10O3 B11764571 (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol

(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol

Cat. No.: B11764571
M. Wt: 130.14 g/mol
InChI Key: XXMTWIWOEJYQMH-NOWQFEBASA-N
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Description

(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol is a chemical compound with the molecular formula C6H10O3 It is a bicyclic ether with a unique structure that includes two fused tetrahydrofuran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol can be achieved through several synthetic routes. One common method involves the stereoselective reduction of a precursor compound, such as a dihydrofuran derivative. For example, the reduction of (3S,3aS,6aR)-3-hydroxyhexahydrofuro[2,3-b]furan using di-isopropyl azodicarboxylate and triphenylphosphine in benzene, followed by treatment with lithium hydroxide and triethylamine in methanol, yields the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain diastereomerically pure compounds .

Chemical Reactions Analysis

Types of Reactions

(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to form corresponding ketones or carboxylic acids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide to introduce various functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl derivatives: These compounds share a similar furan ring structure but differ in their functional groups and substituents.

    Tetrahydrofuran derivatives: These compounds have a similar tetrahydrofuran ring but may have different stereochemistry or additional functional groups.

Uniqueness

(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol is unique due to its bicyclic structure and specific stereochemistry, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-ol

InChI

InChI=1S/C6H10O3/c7-5-3-4-1-2-8-6(4)9-5/h4-7H,1-3H2/t4-,5?,6+/m0/s1

InChI Key

XXMTWIWOEJYQMH-NOWQFEBASA-N

Isomeric SMILES

C1CO[C@H]2[C@@H]1CC(O2)O

Canonical SMILES

C1COC2C1CC(O2)O

Origin of Product

United States

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